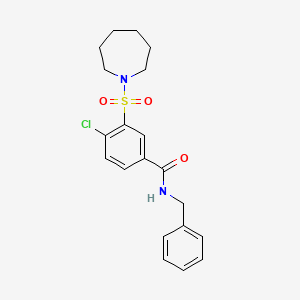

3-(azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamide

Vue d'ensemble

Description

WAY-356686 est un composé chimique connu pour ses applications thérapeutiques potentielles, notamment dans le traitement des infections par le virus de l'hépatite B (VHB). C'est un inhibiteur puissant de la capside du VHB, qui est cruciale pour la réplication et l'assemblage du virus .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du WAY-356686 implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent généralement :

Formation de la structure de base : Cela implique la réaction d'un dérivé de benzylamine avec un chlorure de sulfonyle pour former un intermédiaire sulfonamide.

Chloration : L'intermédiaire est ensuite chloré pour introduire l'atome de chlore à la position souhaitée.

Couplage final : L'intermédiaire chloré est couplé à un dérivé d'azépane pour former le produit final, WAY-356686.

Méthodes de production industrielle

La production industrielle du WAY-356686 impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

WAY-356686 peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : L'atome de chlore dans WAY-356686 peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à la formation d'amines ou d'alcools.

Applications de la recherche scientifique

WAY-356686 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des sulfonamides et des benzamides chlorés.

Biologie : Le composé est étudié pour ses effets inhibiteurs sur l'assemblage de la capside du VHB, ce qui en fait un candidat potentiel pour le développement de médicaments antiviraux.

Médecine : Des recherches sont en cours pour explorer son potentiel thérapeutique dans le traitement des infections par le VHB.

Industrie : WAY-356686 peut être utilisé dans le développement de médicaments antiviraux et d'autres applications pharmaceutiques.

Mécanisme d'action

WAY-356686 exerce ses effets en inhibant l'assemblage de la capside du VHB. Le composé se lie à la protéine de la capside, empêchant la formation correcte de la capside virale. Cette perturbation de l'assemblage de la capside inhibe la réplication et la propagation du virus, réduisant ainsi la charge virale chez les personnes infectées .

Applications De Recherche Scientifique

WAY-356686 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity of sulfonamides and chlorinated benzamides.

Biology: The compound is studied for its inhibitory effects on HBV capsid assembly, making it a potential candidate for antiviral drug development.

Medicine: Research is ongoing to explore its therapeutic potential in treating HBV infections.

Industry: WAY-356686 can be used in the development of antiviral drugs and other pharmaceutical applications.

Mécanisme D'action

WAY-356686 exerts its effects by inhibiting the assembly of the HBV capsid. The compound binds to the capsid protein, preventing the proper formation of the viral capsid. This disruption in capsid assembly inhibits the replication and propagation of the virus, thereby reducing the viral load in infected individuals .

Comparaison Avec Des Composés Similaires

Composés similaires

DVR-01 : Un autre inhibiteur puissant de la capside du VHB avec un mécanisme d'action similaire.

SEP-363856 : Bien qu'il soit principalement utilisé pour traiter la schizophrénie, il partage certaines similitudes structurelles avec WAY-356686.

Unicité

WAY-356686 est unique en raison de son affinité de liaison spécifique pour la protéine de la capside du VHB, ce qui en fait un inhibiteur très efficace. Ses caractéristiques structurelles, telles que la présence d'un cycle azépane et d'une partie benzamide chlorée, contribuent à son activité antivirale puissante.

Activité Biologique

3-(azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamide, also known as DVR-01, is a compound that has garnered attention for its significant biological activity, particularly as an antiviral agent against hepatitis B virus (HBV). This article explores the biological activity of this compound, its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H21ClN2O3S

- Molecular Weight : 392.9 g/mol

- Structural Characteristics : The compound features an azepan sulfonamide moiety and a benzyl group, contributing to its unique pharmacological properties.

This compound acts primarily by inhibiting the assembly of the HBV capsid, which is crucial for the virus's replication cycle. By disrupting this process, the compound effectively prevents the proliferation of HBV, making it a promising candidate for antiviral therapy.

Biological Activity

The biological activity of this compound has been documented in various studies:

-

Antiviral Activity :

- Exhibits significant inhibition of HBV replication in vitro.

- Potential for treating chronic hepatitis B infections due to its targeted mechanism against viral capsid assembly.

-

Comparative Analysis with Similar Compounds :

- The compound shares structural similarities with other sulfamoylbenzamides but is distinguished by its specific action against HBV.

- Comparison with related compounds shows varying degrees of antiviral activity and mechanisms (see Table 1).

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-4-sulfamoyl-benzamide | Benzamide structure with a sulfamoyl group | Inhibitor of carbonic anhydrase II |

| 5-(azepan-1-ylsulfonyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide | Azepan sulfonamide with difluorophenyl substitution | Potential antiviral activity |

| 4-chloro-N-(3-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide | Morpholine instead of azepane | Antiviral activity against various viruses |

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy and safety of this compound:

- In Vitro Studies : Research indicates that this compound effectively reduces HBV DNA levels in infected cell lines, demonstrating potent antiviral properties.

- Pharmacological Investigations : Further investigations are needed to explore its broader pharmacological effects and potential interactions with other biological targets.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound may have applications beyond HBV treatment:

- Chronic Hepatitis B Therapy : Its ability to inhibit viral replication positions it as a valuable candidate for developing new therapies.

- Broader Antiviral Research : The unique structural features may allow for exploration in treating other viral infections or diseases requiring similar mechanisms.

Propriétés

Formule moléculaire |

C20H23ClN2O3S |

|---|---|

Poids moléculaire |

406.9 g/mol |

Nom IUPAC |

3-(azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamide |

InChI |

InChI=1S/C20H23ClN2O3S/c21-18-11-10-17(20(24)22-15-16-8-4-3-5-9-16)14-19(18)27(25,26)23-12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,22,24) |

Clé InChI |

PBAWFYZFSXYUOS-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Cl |

SMILES canonique |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DVR-01; DVR 01; DVR01. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.